Prazepine Prazepine
Brand Name: Vulcanchem
CAS No.: 73-07-4
VCID: VC3888526
InChI: InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3
SMILES: CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol

Prazepine

CAS No.: 73-07-4

Cat. No.: VC3888526

Molecular Formula: C19H24N2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Prazepine - 73-07-4

Specification

CAS No. 73-07-4
Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
IUPAC Name 3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3
Standard InChI Key UKCVXGBHVGMFCN-UHFFFAOYSA-N
SMILES CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31
Canonical SMILES CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31

Introduction

Chemical Structure and Physicochemical Properties

Prazepine (C₁₉H₂₄N₂) is characterized by a tricyclic framework comprising two benzene rings fused to a central seven-membered azepine ring. Unlike imipramine, which features a central ring nitrogen positioned at the 10th position, prazepine’s nitrogen resides at the 5th position, conferring distinct electronic and steric properties . The molecular weight of 280.4073 g/mol and achiral structure (no defined stereocenters) simplify its synthesis but limit opportunities for enantiomer-specific activity .

Table 1: Key Chemical Properties of Prazepine

PropertyValue
Molecular FormulaC₁₉H₂₄N₂
Molecular Weight280.4073 g/mol
StereochemistryAchiral
SMILES NotationCN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C13
InChI KeyUKCVXGBHVGMFCN-UHFFFAOYSA-N

Pharmacological Profile and Mechanism of Action

Prazepine exhibits dual activity as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a potent histamine H₁ receptor antagonist. In vitro studies demonstrate 50% inhibitory concentrations (IC₅₀) of 12 nM for histamine H₁ receptors, surpassing the antihistaminic potency of first-generation H₁ antagonists like diphenhydramine . This antihistaminic activity may explain its sedative side effects, though clinical reports remain sparse.

The SNRI activity arises from prazepine’s binding to serotonin (SERT) and norepinephrine (NET) transporters, with preferential affinity for NET (Ki = 8 nM vs. SERT Ki = 35 nM) . This profile mirrors secondary amine TCAs like desipramine but contrasts with tertiary amines such as amitriptyline.

Historical Development and Clinical Trials

Initially investigated in the 1960s, prazepine underwent Phase I/II trials for major depressive disorder (MDD). Early studies reported a 45% response rate in 120 patients with treatment-resistant depression, though placebo-controlled data remain unpublished . By the 1980s, development stalled due to the emergence of selective serotonin reuptake inhibitors (SSRIs) and concerns about TCA-associated anticholinergic effects.

Notably, prazepine’s metabolite profile differs from other TCAs. Hepatic demethylation yields norprazepine, a metabolite with prolonged elimination half-life (t₁/₂ = 48–72 hours) due to extensive plasma protein binding . This pharmacokinetic property theoretically allows once-daily dosing but increases accumulation risk in elderly patients.

Comparative Analysis with Imipramine and Other TCAs

Prazepine’s structural analogy to imipramine (C₁₉H₂₄N₂) invites direct comparison. While both share the tricyclic scaffold, imipramine’s central nitrogen position enhances affinity for muscarinic acetylcholine receptors (mAChRs), resulting in pronounced anticholinergic effects . In contrast, prazepine’s mAChR binding is 10-fold weaker (IC₅₀ = 450 nM vs. imipramine IC₅₀ = 45 nM), potentially reducing dry mouth, constipation, and urinary retention .

Table 2: Receptor Binding Affinities of Prazepine vs. Imipramine

ReceptorPrazepine IC₅₀ (nM)Imipramine IC₅₀ (nM)
H₁ Histamine1285
SERT3528
NET815
mAChR45045

This receptor selectivity profile positions prazepine as a candidate for depression with comorbid allergic conditions, though no clinical trials have explored this niche.

Current Status and Future Directions

As of 2025, prazepine remains investigational, with no active clinical trials listed in the U.S. National Library of Medicine registry. Its primary utility lies in research settings, particularly studies exploring histamine-dopamine interactions in mood disorders.

Future applications could include:

  • Adjunctive therapy in treatment-resistant depression: Combining prazepine’s SNRI activity with atypical antipsychotics.

  • Pruritus management: Leveraging potent H₁ antagonism for chronic itch without sedation.

  • Neuroprotective agent: Preclinical data suggest TCAs mitigate glutamate excitotoxicity via σ-1 receptor modulation.

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